Trofosfamida
Descripción general
Descripción
La trofosfamida es un agente alquilante de mostaza nitrogenada que pertenece a la clase de compuestos oxazaphosphorine. Se utiliza principalmente como agente antineoplásico en el tratamiento de diversos cánceres, incluidas las enfermedades linfoproliferativas y los tumores cerebrales . La this compound es un profármaco que requiere activación metabólica para ejercer sus efectos citotóxicos .
Aplicaciones Científicas De Investigación
La trofosfamida tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la medicina y la oncología:
Tratamiento del Cáncer: Se utiliza en el tratamiento de diversos cánceres, incluidas las enfermedades linfoproliferativas, los tumores cerebrales y los sarcomas de tejidos blandos
Terapia Combinada: A menudo se utiliza en combinación con otros agentes quimioterapéuticos, como el rituximab, para mejorar la eficacia terapéutica.
Estudios Farmacocinéticos: La investigación sobre la farmacocinética y el metabolismo de la this compound ayuda a comprender su perfil de eficacia y seguridad.
Mecanismo De Acción
La trofosfamida ejerce sus efectos a través del siguiente mecanismo:
Alquilación del ADN: Los metabolitos activos de la this compound, como la 4-hidroxi-trofosfamida, forman enlaces covalentes con el ADN, lo que lleva a la reticulación y la rotura de la cadena. .
Dianas Moleculares: Las principales dianas son las células cancerosas que se dividen rápidamente, que son más susceptibles al daño del ADN causado por los agentes alquilantes.
Análisis Bioquímico
Biochemical Properties
Trofosfamide’s cytotoxic effect is preconditioned by its metabolic activation via “ring” oxidation at the hepatic mixed-function oxidase system . This process involves interactions with various enzymes and proteins within the body. The exact nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
Trofosfamide has been observed to have significant effects on various types of cells. For instance, it has been used in the treatment of elderly or frail patients with diffuse large B-cell lymphoma (DLBCL). In this context, Trofosfamide was generally well tolerated with manageable side effects, most of which were WHO class I–II .
Molecular Mechanism
The molecular mechanism of Trofosfamide involves its transformation into active metabolites through hydroxylation at position 4 . Additionally, side-chain oxidation results in the formation of Ifosfamide and Cyclophosphamide .
Temporal Effects in Laboratory Settings
In laboratory settings, Trofosfamide’s effects can change over time. For instance, in vitro metabolism resulted in the formation of activated metabolites by hydroxylation at position 4
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La trofosfamida se sintetiza a través de una serie de reacciones químicas que implican la introducción de grupos cloroetilo a un anillo oxazaphosphorine. Los pasos clave incluyen:
Formación del anillo oxazaphosphorine: Esto implica la reacción de una amina adecuada con oxicloruro de fósforo.
Introducción de grupos cloroetilo: El anillo oxazaphosphorine luego se hace reaccionar con cloroetilamina en condiciones controladas para introducir los grupos cloroetilo.
Métodos de Producción Industrial: En entornos industriales, la this compound se produce en forma de tabletas recubiertas con película para garantizar la estabilidad y la liberación controlada. El proceso de producción implica recubrir el ingrediente activo con una película protectora para evitar la hidrólisis y la degradación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La trofosfamida se somete a varios tipos de reacciones químicas, que incluyen:
N-desalquilación: Esta reacción implica la eliminación de grupos alquilo de los átomos de nitrógeno en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Catalizada por enzimas citocromo P450, particularmente el citocromo P450 3A4 y el citocromo P450 2B6.
N-desalquilación: También catalizada por enzimas citocromo P450 en condiciones fisiológicas.
Principales Productos Formados:
4-hidroxi-trofosfamida: El principal metabolito activo formado a través de la oxidación.
Ifosfamida y ciclofosfamida: Formadas a través de la N-desalquilación y otras vías metabólicas.
Comparación Con Compuestos Similares
La trofosfamida es estructural y funcionalmente similar a otros compuestos oxazaphosphorine, como:
Ciclofosfamida: Otro agente alquilante de mostaza nitrogenada utilizado en el tratamiento del cáncer.
Ifosfamida: Similar a la ciclofosfamida, la ifosfamida también es un derivado oxazaphosphorine utilizado en la terapia contra el cáncer.
Unicidad de la this compound:
Perfil Metabólico: La this compound tiene un perfil metabólico único, con una mayor proporción de 4-hidroxi-trofosfamida a this compound en comparación con otras oxazaphosphorines.
Solubilidad Lipídica: La this compound tiene una alta solubilidad lipídica, lo que le permite penetrar la barrera hematoencefálica y la hace efectiva en el tratamiento de tumores cerebrales.
En conclusión, la this compound es un agente quimioterapéutico versátil y potente con una amplia gama de aplicaciones en el tratamiento del cáncer y la investigación científica. Su perfil metabólico único y su capacidad para penetrar la barrera hematoencefálica la convierten en una herramienta valiosa en la lucha contra el cáncer.
Propiedades
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
Record name | Trofosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trofosfamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC314928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC314927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trofosfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trofosfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.